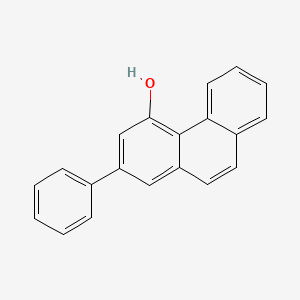![molecular formula C22H12N2O2S2 B12818759 2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile](/img/structure/B12818759.png)
2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: 5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophene-2-carbaldehyde and malononitrile.
Conditions: Basic conditions, typically using sodium ethoxide in ethanol.
Product: 2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile typically involves multi-step organic reactions
-
Step 1: Synthesis of Benzo[c]thiophene Derivative
Reactants: 2,4-Dihydroxybenzaldehyde and thiophene-2-carbaldehyde.
Conditions: Acidic or basic catalysis, typically under reflux conditions.
Product: 3-(2,4-Dihydroxyphenyl)benzo[c]thiophene.
-
Step 2: Condensation Reaction
Reactants: 3-(2,4-Dihydroxyphenyl)benzo[c]thiophene and thiophene-2-carbaldehyde.
Conditions: Solvent such as ethanol, with a base like piperidine.
Product: 5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophene-2-carbaldehyde.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its electronic properties and potential as a building block for organic semiconductors and photovoltaic materials.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors due to its structural similarity to other bioactive thiophene derivatives.
Medicine
In medicine, it could be explored for its potential anti-inflammatory, anticancer, or antimicrobial properties, leveraging the known activities of thiophene-based compounds.
Industry
Industrially, it might be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as an anticancer agent, it might inhibit specific enzymes or disrupt cellular pathways critical for cancer cell survival. The molecular targets could include kinases or other proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Di(thiophen-2-yl)benzo[c]thiophene: Similar core structure but lacks the malononitrile group.
2,4-Dihydroxybenzo[c]thiophene: Similar aromatic system but without the extended thiophene and malononitrile functionalities.
Uniqueness
The uniqueness of 2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile lies in its combination of a benzo[c]thiophene core with both thiophene and malononitrile groups, which may confer unique electronic properties and reactivity compared to simpler thiophene derivatives.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C22H12N2O2S2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[[5-[3-(2,4-dihydroxyphenyl)-2-benzothiophen-1-yl]thiophen-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C22H12N2O2S2/c23-11-13(12-24)9-15-6-8-20(27-15)22-17-4-2-1-3-16(17)21(28-22)18-7-5-14(25)10-19(18)26/h1-10,25-26H |
InChI Key |
UZKPAZMLZLEWNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(SC(=C2C=C1)C3=CC=C(S3)C=C(C#N)C#N)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


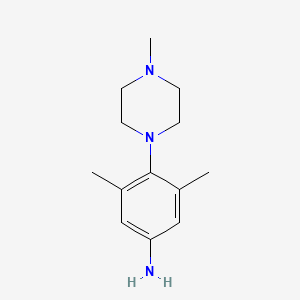
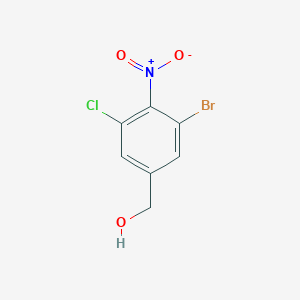
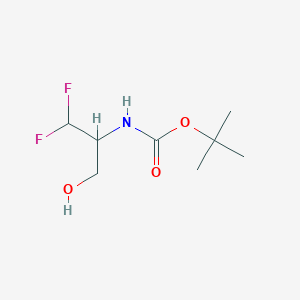

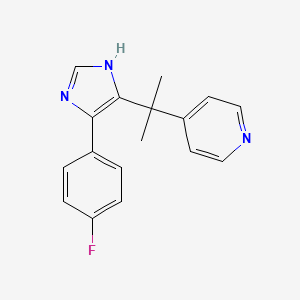
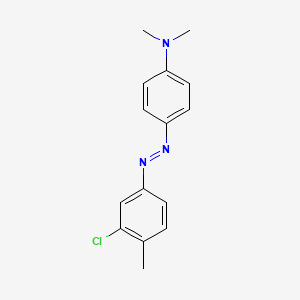
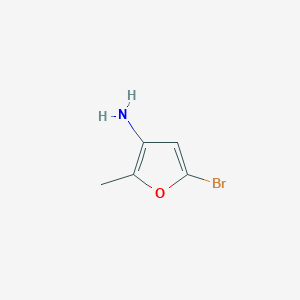
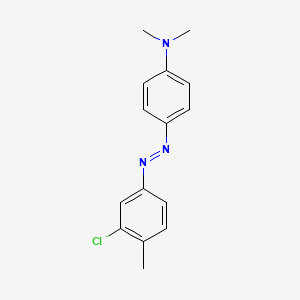
![2-(1H-Benzo[d]imidazol-2-yl)-2-(hydroxyimino)acetaldehyde](/img/structure/B12818719.png)
![N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818742.png)
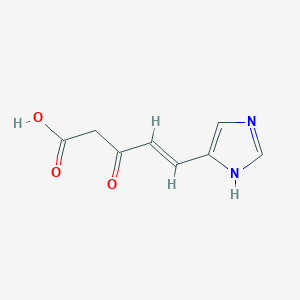
![3,17-Dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione](/img/structure/B12818748.png)

